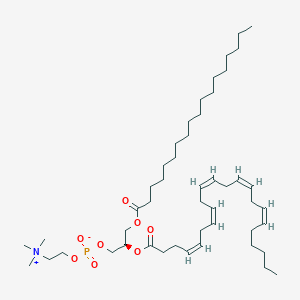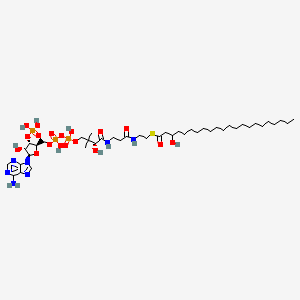
3-hydroxydocosanoyl-CoA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxydocosanoyl-CoA is a 3-hydroxy fatty acyl-CoA in which the 3-hydroxy fatty acyl group is specified as 3-hydroxydocosanoyl. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a 3-hydroxy fatty acyl-CoA and a long-chain fatty acyl-CoA. It derives from a 3-hydroxydocosanoic acid. It is a conjugate acid of a 3-hydroxydocosanoyl-CoA(4-).
科学的研究の応用
1. Fermentative Production of 3-Hydroxypropionic Acid
The fermentative production of 3-hydroxypropionic acid (3-HP) from malonyl-CoA, using the yeast Saccharomyces cerevisiae, represents a sustainable alternative to petrochemicals for producing important chemicals like acrylic acid and acrylamide. Enhancements in this process have been achieved by increasing the availability of the precursor malonyl-CoA and coupling the production with increased NADPH supply, leading to a substantial improvement in 3-HP production (Chen et al., 2014).
2. Biosynthetic Route for 3-Hydroxypropionate Production
The malonyl-CoA pathway has been explored as a promising route for 3-hydroxypropionate (3HP) biosynthesis, offering advantages like broad feedstock spectrum and redox neutrality. It has been successfully constructed in various species, including E. coli, yeast, and cyanobacteria, leading to significantly enhanced 3HP titer and feasibility for commercial manufacturing (Liu et al., 2017).
3. 3-Hydroxypropionic Acid Production in Methylobacterium extorquens
The construction of a malonyl-CoA pathway in Methylobacterium extorquens AM1 for generating 3-HP from methanol has shown feasibility. This approach involved overexpressing the mcr gene, leading to the production of 3-HP in an alternative host, demonstrating potential for 3-HP production from one-carbon feedstocks (Yang et al., 2017).
4. Photosynthetic Production of 3-HP from CO2
Cyanobacterium Synechocystis sp. PCC 6803 has been engineered for photosynthetic production of 3-hydroxypropionic acid (3-HP) directly from CO2. Optimization strategies, such as overexpressing acetyl-CoA carboxylase and improving NADPH supply, resulted in significant 3-HP production, demonstrating the potential of cyanobacteria as a cell factory for converting sunlight and CO2 into valuable chemicals (Wang et al., 2016).
5. Engineering of E. coli for Polyhydroxyalkanoate Production
Engineered Escherichia coli strains have been developed for direct synthesis of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) from unrelated carbon sources like glucose or glycerol. This process involved constructing a pathway for generating propionyl-CoA as a precursor, demonstrating the industrial applicability of such engineered strains in producing biodegradable plastics (Srirangan et al., 2016).
特性
製品名 |
3-hydroxydocosanoyl-CoA |
|---|---|
分子式 |
C43H78N7O18P3S |
分子量 |
1106.1 g/mol |
IUPAC名 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxydocosanethioate |
InChI |
InChI=1S/C43H78N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-31(51)26-34(53)72-25-24-45-33(52)22-23-46-41(56)38(55)43(2,3)28-65-71(62,63)68-70(60,61)64-27-32-37(67-69(57,58)59)36(54)42(66-32)50-30-49-35-39(44)47-29-48-40(35)50/h29-32,36-38,42,51,54-55H,4-28H2,1-3H3,(H,45,52)(H,46,56)(H,60,61)(H,62,63)(H2,44,47,48)(H2,57,58,59)/t31?,32-,36-,37-,38+,42-/m1/s1 |
InChIキー |
VNJQSRVXTRJVAZ-NGZXMKLGSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
正規SMILES |
CCCCCCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



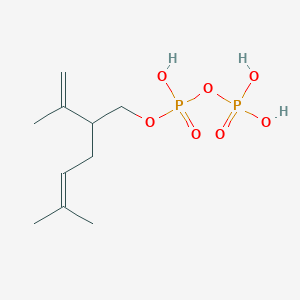
![(11R,12S)-2,12-dimethyl-6-methylidene-16-oxapentacyclo[10.3.2.15,8.01,11.02,8]octadecan-17-one](/img/structure/B1262952.png)
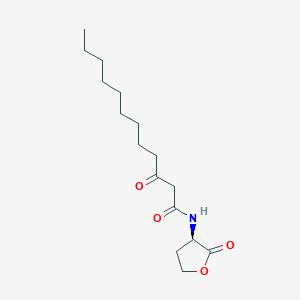
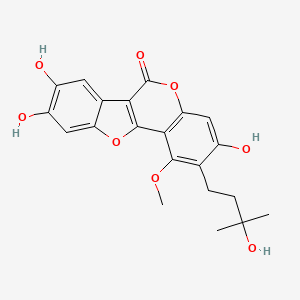
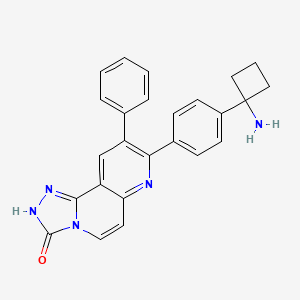
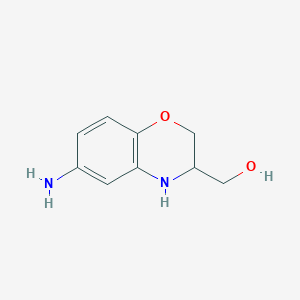

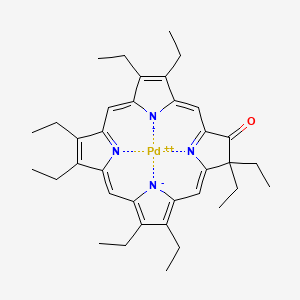

![(4-{4-[2-(gamma-L-glutamylamino)ethyl]phenoxymethyl}furan-2-yl)methanamine](/img/structure/B1262964.png)
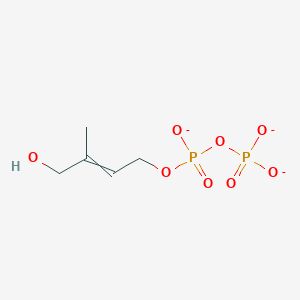
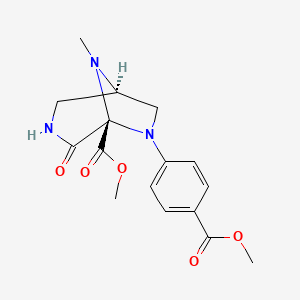
![1-(14-Methyl-pentadecanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerol](/img/structure/B1262974.png)
